molecular formula C18H13BrFN5 B2595566 N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-72-7

N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2595566
CAS No.: 890896-72-7
M. Wt: 398.239
InChI Key: JQKQPIGUZZAXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a specialized small molecule built on a privileged scaffold for investigating signal transduction pathways in oncology and cell biology. The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of the endogenous purine base adenine, allowing it to competitively bind to the ATP-binding sites of a diverse range of kinase targets . This characteristic makes derivatives of this scaffold compelling tools for probing the function of oncogenic kinases and developing targeted therapeutic strategies. Research into analogous pyrazolo[3,4-d]pyrimidine compounds has demonstrated their potential as inhibitors of critical kinases, including FMS-like tyrosine kinase 3 (FLT3), c-Met, and cyclin-dependent kinase 2 (CDK2) . Inhibition of these targets can disrupt downstream signaling cascades, such as the STAT3 pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis . The specific substitution pattern on this compound—featuring a 4-fluorophenyl group at the N1 position and a bromo-methylphenyl moiety on the exocyclic amine—is designed to explore structure-activity relationships and optimize interactions with hydrophobic regions and specific amino acid residues within enzyme active sites . This compound is intended for use in biochemical assays, target validation studies, and as a lead structure in the discovery of novel anti-cancer agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN5/c1-11-8-13(4-7-16(11)19)24-17-15-9-23-25(18(15)22-10-21-17)14-5-2-12(20)3-6-14/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKQPIGUZZAXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted hydrazine and a suitable diketone or ketoester, the pyrazole ring is formed, followed by the formation of the pyrimidine ring through condensation reactions.

  • Substitution Reactions: : The introduction of the 4-bromo-3-methylphenyl and 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions typically require the presence of a strong base and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Halogenated solvents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Chemical Biology: It serves as a tool compound to probe biological processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases or other enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity/Application Ref.
Target Compound : N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N4: 4-bromo-3-methylphenyl; N1: 4-fluorophenyl Bromine enhances lipophilicity; methyl group may improve metabolic stability. Fluorophenyl likely contributes to kinase selectivity. Inferred kinase inhibition (structural analogy). Potential neuroblastoma or leukemia applications.
S29 : 1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N4: 4-fluorobenzyl; N1: 2-chloro-2-(4-chlorophenyl)ethyl Chloroethyl and fluorobenzyl groups enhance neuroblastoma (SK-N-BE(2)) cell line activity. Delivered via GO nanosheets for reduced toxicity. Neuroblastoma therapy; IC₅₀ = 5.74 ng/mL.
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N4: 3-bromophenyl; N1: 4-chlorophenyl Bromine at meta-position vs. para-position in target compound. Chlorophenyl may influence solubility. Unspecified, but halogenated analogs often target kinases or proteases.
N-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N4: 3-fluorophenyl Fluorine at meta-position vs. para-position in target compound. Smaller substituent may reduce steric hindrance. Targets glycogen synthase kinase-3β (GSK3B) and glutathione S-transferase Mu 1 (GSTM1).
1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1) N4: tert-butyl; N1: 1-naphthyl Bulky tert-butyl and naphthyl groups confer PKC-α isoform selectivity. Isoform-specific PKC inhibition.
Ibrutinib Intermediate : (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N4: phenoxyphenyl; N1: piperidin-3-yl Phenoxyphenyl enhances BTK inhibition; piperidine improves pharmacokinetics. Key intermediate in ibrutinib synthesis (BTK inhibitor for leukemia).

Key Findings :

Substituent Position and Activity: The para-fluorophenyl group in the target compound may improve kinase selectivity compared to meta-fluorophenyl derivatives (e.g., ) . Bromine at the para-position (target compound) vs.

Biological Efficacy: S29 () demonstrates potent neuroblastoma activity at nanomolar concentrations when delivered via graphene oxide (GO) nanosheets, suggesting the target compound could benefit from similar nanocarrier systems for enhanced efficacy and reduced toxicity . Ibrutinib intermediates () highlight the importance of aryloxy groups (e.g., phenoxyphenyl) in targeting Bruton’s tyrosine kinase (BTK), whereas the target compound’s 4-fluorophenyl group may favor other kinases .

Selectivity and Toxicity :

  • PP1 analogs (e.g., 1NA-PP1 in ) show isoform-specific PKC inhibition, emphasizing how bulky substituents (tert-butyl, naphthyl) confer selectivity. The target compound’s methyl and bromo groups may similarly refine kinase targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.